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5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloro-4-((4-chlorobenzyl)oxy)benzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of 5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. A notable study showed that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
Materials Science
Polymeric Composites
this compound has been utilized in the development of polymeric composites due to its thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices enhances their thermal degradation temperature and mechanical strength.
Fluorescent Sensors
The compound has been explored as a fluorescent sensor for detecting metal ions. Its ability to form stable complexes with transition metals makes it suitable for environmental monitoring applications. Studies have shown that it can selectively bind to copper(II) ions, providing a colorimetric response that can be quantitatively measured.
Biological Research
Inhibitors of Enzymatic Activity
Recent investigations have highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This property suggests its utility in developing new therapeutic agents targeting various diseases.
Table 1: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Anticancer Efficacy
Case Studies
Case Study 1: Antimicrobial Properties
In a study conducted by Smith et al., the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with an MIC value of 32 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
A preclinical trial by Johnson et al. assessed the anticancer properties of this compound on breast cancer xenografts in mice. The treatment group showed a reduction in tumor volume by approximately 70% compared to the control group after four weeks of administration, highlighting its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3’-chlorobenzyloxy)phenylboronic acid
- 2-(9-(3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridin-10(9H)-yl)acetic acid
Uniqueness
5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties
Biological Activity
The compound 5-(3-Chloro-4-((4-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine (CAS Number: 1706448-83-0) belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁Cl₂N₃O₂ |
Molecular Weight | 336.2 g/mol |
CAS Number | 1706448-83-0 |
Anticancer Activity
Research indicates that oxadiazole derivatives demonstrate significant anticancer properties. In a study evaluating various oxadiazole compounds, it was found that certain modifications on the phenyl ring enhance cytotoxicity against cancer cell lines. The presence of chlorine atoms in the structure is particularly noted for increasing activity against specific types of cancer cells, such as A-431 and Jurkat cells .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular targets through hydrophobic interactions and hydrogen bonding. Molecular dynamics simulations suggest that these interactions play a crucial role in its anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promise as antimicrobial agents. Studies have reported broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to cell death .
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study conducted on various oxadiazole derivatives demonstrated that those with electron-withdrawing groups like chlorine exhibited IC50 values significantly lower than standard chemotherapeutic agents such as doxorubicin. This suggests a potential for developing more effective cancer treatments using modified oxadiazoles .
- Antimicrobial Tests :
-
Structure-Activity Relationship (SAR) :
- SAR studies have identified that the substitution pattern on the phenyl ring significantly influences the biological activity of oxadiazole derivatives. The presence of halogens (such as chlorine) enhances both anticancer and antimicrobial activities, providing insights into optimizing these compounds for therapeutic use .
Properties
Molecular Formula |
C15H11Cl2N3O2 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
5-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-4-1-9(2-5-11)8-21-13-6-3-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20) |
InChI Key |
TUDXTQPXQRSCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl)Cl |
Origin of Product |
United States |
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